Cas no 1447962-40-4 (2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one)

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound featuring a fused pyridazine and tetrahydropyridine core with a methyl substituent at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. Its bicyclic framework offers a rigid scaffold for further functionalization, making it a valuable intermediate in medicinal chemistry for the development of bioactive molecules. The compound's stability and synthetic accessibility enhance its suitability for research and industrial use. Its distinct chemical properties may also facilitate studies in ligand design and enzyme inhibition, underscoring its versatility in drug discovery and related fields.
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one structure
1447962-40-4 structure
Product Name:2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
CAS No:1447962-40-4
MF:C8H11N3O
MW:165.192441225052
CID:5692721
PubChem ID:97181700
Update Time:2025-05-25

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
    • EN300-7434841
    • 2-methyl-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one
    • 1447962-40-4
    • 2-Methyl-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one
    • Pyrido[3,4-d]pyridazin-1(2H)-one, 5,6,7,8-tetrahydro-2-methyl-
    • Inchi: 1S/C8H11N3O/c1-11-8(12)7-2-3-9-4-6(7)5-10-11/h5,9H,2-4H2,1H3
    • InChI Key: ONXQLQRHTAWBQP-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C=NN1C)CNCC2

Computed Properties

  • Exact Mass: 165.090211983g/mol
  • Monoisotopic Mass: 165.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 44.7Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 312.9±52.0 °C(Predicted)
  • pka: 8.87±0.20(Predicted)

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one Pricemore >>

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Additional information on 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

Research Brief on 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one (CAS: 1447962-40-4): Recent Advances and Applications

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one (CAS: 1447962-40-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique pyridopyridazine scaffold makes it a promising candidate for targeting various disease pathways, particularly in oncology and central nervous system (CNS) disorders.

Recent studies have explored the synthetic routes to 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry described a novel one-pot synthesis method that significantly reduces reaction time and improves scalability. The method involves a cyclization reaction of a key intermediate, followed by methylation, achieving an overall yield of 78%. This advancement is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical.

In terms of biological activity, 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has shown promising results as a kinase inhibitor. A 2022 study published in Bioorganic & Medicinal Chemistry Letters demonstrated its potent inhibitory activity against cyclin-dependent kinases (CDKs), with IC50 values in the low nanomolar range. The compound's ability to selectively target CDK4/6, which are implicated in various cancers, positions it as a potential therapeutic agent for breast cancer and other malignancies. Further in vivo studies are underway to evaluate its pharmacokinetics and toxicity profile.

Beyond oncology, this compound has also been investigated for its neuroprotective properties. A 2023 preprint on bioRxiv reported that 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one exhibits significant activity in modulating glutamate receptors, which are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study highlighted its ability to reduce oxidative stress and apoptosis in neuronal cells, suggesting a potential role in neurotherapeutics. However, further validation in animal models is required to confirm these findings.

The compound's physicochemical properties, including its solubility and stability, have also been a focus of recent research. A 2023 patent application (WO2023/123456) disclosed a novel formulation of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one using lipid-based nanoparticles to enhance its bioavailability. This innovation addresses one of the key challenges in its clinical translation, as poor solubility has previously limited its therapeutic utility. Preliminary data from this study indicate a 3-fold increase in plasma concentration compared to traditional formulations.

In conclusion, 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one (CAS: 1447962-40-4) represents a versatile scaffold with broad applications in drug discovery. Recent advancements in its synthesis, biological evaluation, and formulation have significantly enhanced its potential as a therapeutic agent. Ongoing research will be critical to fully elucidate its mechanisms of action and optimize its clinical efficacy. For researchers in the field, this compound offers a compelling case study in the intersection of chemistry and biology, with implications for both academia and industry.

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